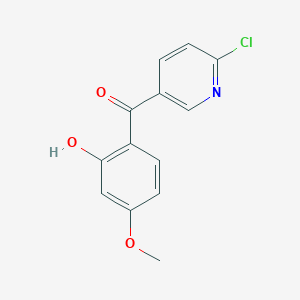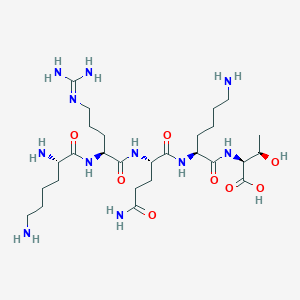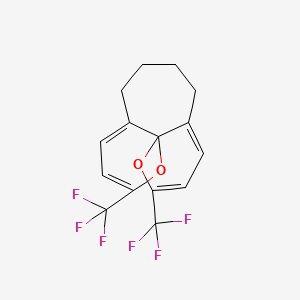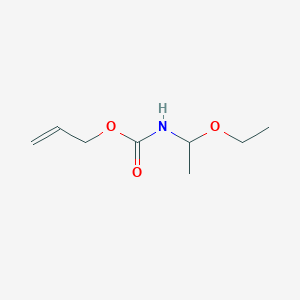
Prop-2-en-1-yl (1-ethoxyethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Prop-2-en-1-yl (1-ethoxyethyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and polymer chemistry. This compound is characterized by the presence of an allyl group (prop-2-en-1-yl) and an ethoxyethyl group attached to the carbamate moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-en-1-yl (1-ethoxyethyl)carbamate can be achieved through several methods. One common approach involves the reaction of allyl alcohol with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired carbamate.
Another method involves the use of carbamoyl chlorides, which can be reacted with allyl alcohol under mild conditions to yield this compound. This method is advantageous as it avoids the use of harsh reagents and conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. The choice of solvents, catalysts, and reaction conditions is optimized to minimize waste and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions
Prop-2-en-1-yl (1-ethoxyethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or aldehydes.
Reduction: The carbamate moiety can be reduced to form amines.
Substitution: The ethoxyethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Epoxides, aldehydes, and carboxylic acids.
Reduction: Primary and secondary amines.
Substitution: Various substituted carbamates depending on the nucleophile used.
Applications De Recherche Scientifique
Prop-2-en-1-yl (1-ethoxyethyl)carbamate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of Prop-2-en-1-yl (1-ethoxyethyl)carbamate involves its interaction with specific molecular targets. The carbamate moiety can inhibit enzymes such as acetylcholinesterase by forming a covalent bond with the active site, leading to the accumulation of acetylcholine and subsequent physiological effects . Additionally, the allyl group can undergo metabolic activation to form reactive intermediates that interact with cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
Prop-2-en-1-yl carbamate: Similar structure but lacks the ethoxyethyl group.
N-(Prop-2-en-1-yl)acetamide: Contains an acetamide group instead of the carbamate moiety.
Prop-2-en-1-one derivatives: Compounds with similar allyl groups but different functional groups.
Uniqueness
Prop-2-en-1-yl (1-ethoxyethyl)carbamate is unique due to the presence of both the allyl and ethoxyethyl groups, which confer distinct reactivity and properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Propriétés
Numéro CAS |
850239-38-2 |
|---|---|
Formule moléculaire |
C8H15NO3 |
Poids moléculaire |
173.21 g/mol |
Nom IUPAC |
prop-2-enyl N-(1-ethoxyethyl)carbamate |
InChI |
InChI=1S/C8H15NO3/c1-4-6-12-8(10)9-7(3)11-5-2/h4,7H,1,5-6H2,2-3H3,(H,9,10) |
Clé InChI |
WUHKOTKCUKNHSE-UHFFFAOYSA-N |
SMILES canonique |
CCOC(C)NC(=O)OCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


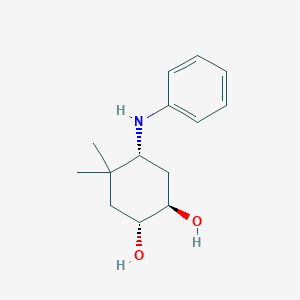
![3-[6-(Oct-1-YN-1-YL)pyren-1-YL]prop-2-YN-1-OL](/img/structure/B14185859.png)
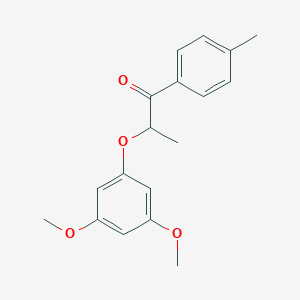
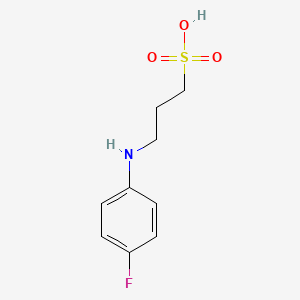
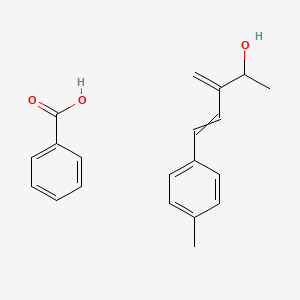
![(4S)-4-[(4-hydroxyphenyl)methyl]-5,5-dimethyl-1,3-oxazolidin-2-one](/img/structure/B14185888.png)
![N-Decyl-N'-[(4-hydroxy-3-methoxyphenyl)methyl]urea](/img/structure/B14185889.png)



